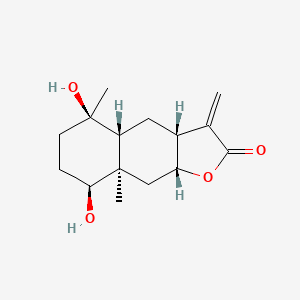![molecular formula C13H15NO2S B14720980 3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane CAS No. 13225-53-1](/img/structure/B14720980.png)
3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylsulfonyl)-3-azatricyclo[32102,4]octane is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane typically involves multiple steps, starting from commercially available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,4]octan-3-one intermediate . This reaction is often catalyzed by samarium diiodide, which facilitates the cyclopropane ring opening .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the development of more efficient catalysts and reaction conditions is an ongoing area of research to improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The tricyclic structure may also facilitate binding to specific receptors or proteins, modulating their function and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane: Similar in structure but contains additional nitrogen atoms.
Bicyclo[3.2.1]octane derivatives: Share the bicyclic core but differ in functional groups and overall structure.
Uniqueness
3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane is unique due to its specific tricyclic framework and the presence of the phenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
13225-53-1 |
|---|---|
Formule moléculaire |
C13H15NO2S |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-3-azatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C13H15NO2S/c15-17(16,11-4-2-1-3-5-11)14-12-9-6-7-10(8-9)13(12)14/h1-5,9-10,12-13H,6-8H2 |
Clé InChI |
QCMOOMFLHZAZRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2N3S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



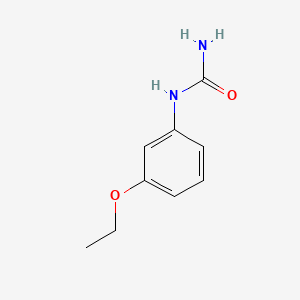
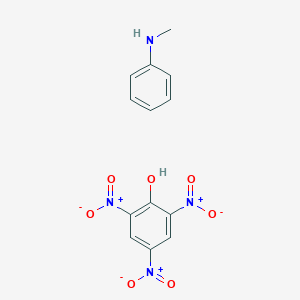
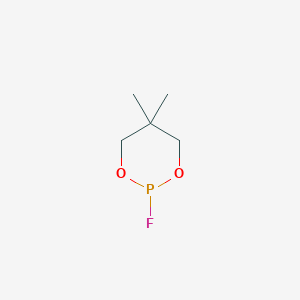


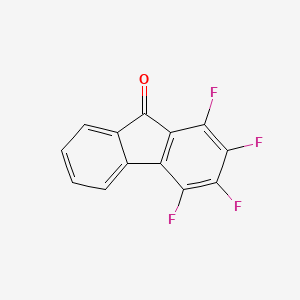
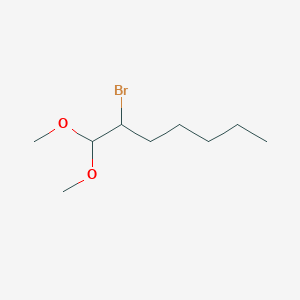
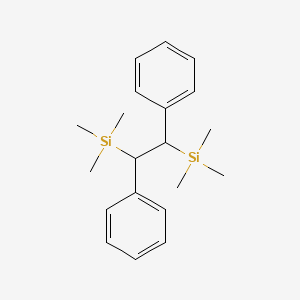
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
